Thyroxine glucuronide
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Overview
Description
Thyroxine glucuronide is an important metabolite of thyroxine, a hormone produced by the thyroid gland. Thyroxine plays a crucial role in brain development, cardiac function, digestive system regulation, metabolism, bone health, and muscular control. The glucuronidation of thyroxine, which occurs in the liver, is a phase II detoxification reaction that makes the hormone more water-soluble, facilitating its excretion through bile and urine .
Mechanism of Action
Target of Action
Thyroxine glucuronide is an important metabolite of thyroxine, a hormone produced by the thyroid gland . The primary targets of this compound are the UDP-glycosyltransferase (UGT) enzymes and transporters involved in hepatic disposition of thyroid hormones, including uptake (e.g., organic anion transporter polypeptides) and efflux (e.g., multidrug resistance proteins) transporters .
Mode of Action
This compound is formed in the liver by the glucuronidation of the phenyl hydroxyl group . This process is catalyzed by UGT enzymes . The glucuronidation of thyroxine is a phase II detoxification reaction, which aims to make substrates more water-soluble for their removal through the bile and/or urine systems . In humans, UGT1A3 also catalyzes the glucuronidation of the side-chain carboxyl group, resulting in the synthesis of acyl glucuronides .
Biochemical Pathways
The glucuronidation of thyroxine is a key biochemical pathway involved in the action of this compound . This process is catalyzed by UGT enzymes, which use UDPGA as a cofactor . Various UGT1A family members catalyze the glucuronidation of T4 and T3 in distinct ways . The downstream effects of this pathway include the increased water solubility of thyroxine, facilitating its excretion through the bile and/or urine systems .
Pharmacokinetics
The pharmacokinetics of this compound involve its formation in the liver, followed by its excretion into bile . It is subsequently digested by β-glucuronidases in the colon, which may affect the enterohepatic circulation of thyroxine . This process aids in the excretion of toxic substances, drugs, and other materials that cannot be used as a source of energy in the body .
Result of Action
The result of the action of this compound is the increased disposition of thyroid hormones . This can alter thyroid homeostasis and, in rats, produce thyroid follicular adenoma/carcinoma . The increased membrane transport of thyroid hormones, likely in conjunction with induced glucuronidation of thyroid hormone, provides a better indication of thyroid disrupting potential than consideration of UGT induction alone .
Biochemical Analysis
Biochemical Properties
The process of glucuronidating thyroxine is referred to as a phase II detoxification reaction . The main goal of this process is to make substrates more water-soluble to enable their removal through the bile and/or urine systems . UDP-glucuronyltransferases (UGTs) use UDPGA as a cofactor to catalyze the process of glucuronidation .
Cellular Effects
Thyroxine glucuronide: influences cell function by affecting various cellular processes. It is involved in the regulation of metabolism, bone health, muscular control, brain development, and cardiac function .
Molecular Mechanism
The molecular mechanism of This compound involves its interaction with various biomolecules. UGT1A3, a member of the UGT1A family, catalyzes the glucuronidation of the side-chain carboxyl group, resulting in the synthesis of acyl glucuronides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. It is involved in the enterohepatic circulation of thyroxine, and its glucuronide form is easily excreted into bile and subsequently digested by β-glucuronidases in the colon .
Metabolic Pathways
This compound: is involved in the metabolic pathways of thyroxine. It interacts with enzymes such as UDP-glucuronyltransferases and cofactors like UDPGA to facilitate the process of glucuronidation .
Subcellular Localization
The subcellular localization of This compound is primarily in the liver, where it is synthesized. It is also found in other tissues due to its role in the enterohepatic circulation of thyroxine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thyroxine glucuronide can be synthesized enzymatically from labelled thyroxine using UDP-glucuronyltransferases (UGTs) as catalysts. The process involves the glucuronidation of the phenyl hydroxyl group of thyroxine. The synthetic glucuronides are completely digested by beta-glucuronidase, allowing for the recovery of the parent thyroxine .
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant UGTs to catalyze the glucuronidation process. The reaction conditions include the presence of UDPGA as a cofactor and specific pH and temperature settings to optimize enzyme activity .
Chemical Reactions Analysis
Types of Reactions: Thyroxine glucuronide primarily undergoes glucuronidation reactions. These reactions involve the addition of glucuronic acid to the hydroxyl group of thyroxine, making it more water-soluble .
Common Reagents and Conditions: The glucuronidation process requires UDPGA as a cofactor and is catalyzed by UGTs. The reaction typically occurs in the liver under physiological conditions .
Major Products Formed: The major product of the glucuronidation reaction is this compound itself, which is then excreted into bile and subsequently digested by beta-glucuronidases in the colon .
Scientific Research Applications
Thyroxine glucuronide has several scientific research applications across various fields:
Comparison with Similar Compounds
Triiodothyronine glucuronide: Another glucuronidated thyroid hormone metabolite with similar excretion pathways.
Thyroxine sulfate: A sulfate conjugate of thyroxine that is quickly degraded in the liver and less commonly found in serum, urine, or bile.
Uniqueness: Thyroxine glucuronide is unique in its stability and ease of excretion compared to other thyroxine metabolites. Unlike thyroxine sulfate, which is rapidly degraded, this compound is efficiently excreted into bile and subsequently digested by beta-glucuronidases in the colon, influencing the enterohepatic circulation of thyroxine .
Properties
CAS No. |
21462-56-6 |
---|---|
Molecular Formula |
C21H19I4NO10 |
Molecular Weight |
953.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H19I4NO10/c22-8-1-6(3-12(26)19(30)31)2-9(23)16(8)34-7-4-10(24)17(11(25)5-7)35-21-15(29)13(27)14(28)18(36-21)20(32)33/h1-2,4-5,12-15,18,21,27-29H,3,26H2,(H,30,31)(H,32,33)/t12-,13-,14-,15+,18-,21+/m0/s1 |
InChI Key |
RGHRJBIKIYUHEV-OBOXGAGSSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)I)I)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N |
Appearance |
White to Pale Yellow Solid |
melting_point |
>169°C |
Key on ui other cas no. |
21462-56-6 |
physical_description |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Thyroxine 4’-O-β-D-Glucuronide; 4-[4-[(2S)-2-Amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenyl β-D-Glucopyranosiduronic ccAcid; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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